[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine
Overview
Description
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula C20H22N2O4. It is characterized by the presence of both isoquinoline and phenyl groups, each substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, NaBH4, LiAlH4.
Substitution: NaOEt, other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
α-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol: Similar structure but with a hydroxyl group instead of an amine.
N-[(6,7-Dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]acetamide: Contains an acetamide group instead of a primary amine.
Uniqueness
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is unique due to its specific combination of isoquinoline and phenyl groups with methoxy substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-23-15-6-5-13(10-16(15)24-2)19(21)20-14-11-18(26-4)17(25-3)9-12(14)7-8-22-20/h5-11,19H,21H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBMYSLAWCIYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960467 | |
Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39964-73-3 | |
Record name | Papaveraldylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039964733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6,7-Dimethoxyisoquinolin-1-yl)-1-(3,4-dimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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